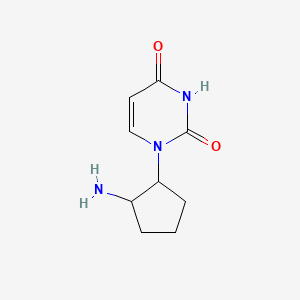![molecular formula C13H18BrFOZn B14886116 3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly useful in organic synthesis due to its reactivity and stability in solution.
Preparation Methods
The synthesis of 3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(N-hexyloxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods may involve large-scale reactors and stringent quality control to ensure the purity and consistency of the product .
Chemical Reactions Analysis
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules useful in pharmaceuticals and materials science .
Scientific Research Applications
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and the development of new drugs.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism by which 3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
3-Fluoro-4-[(N-hexyloxy)methyl]phenylzinc bromide can be compared with other similar organozinc compounds, such as:
3-Fluoro-4-methoxyphenylmagnesium bromide: Similar in structure but uses magnesium instead of zinc, affecting its reactivity and stability.
3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide: Similar zinc-based compound with different substituents, leading to variations in reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and suitability for certain types of chemical reactions.
Properties
Molecular Formula |
C13H18BrFOZn |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(hexoxymethyl)benzene-5-ide |
InChI |
InChI=1S/C13H18FO.BrH.Zn/c1-2-3-4-7-10-15-11-12-8-5-6-9-13(12)14;;/h5,8-9H,2-4,7,10-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RGTDACLBLLTSNK-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCOCC1=C(C=[C-]C=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


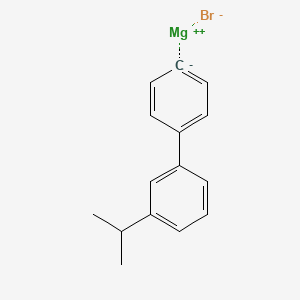
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
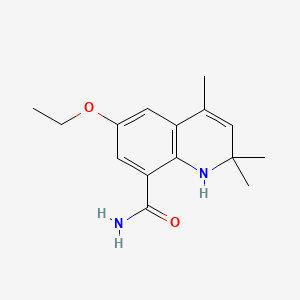
![N-{[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methyl}benzamide](/img/structure/B14886056.png)
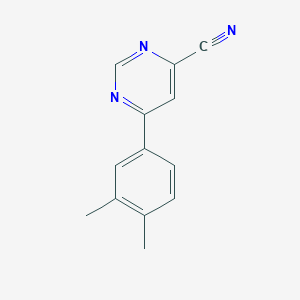
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
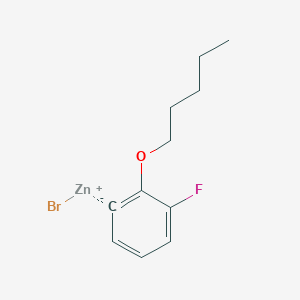

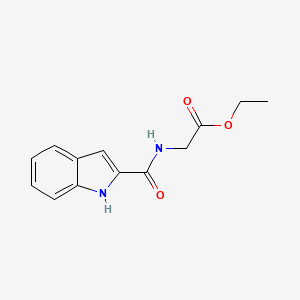

![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)

